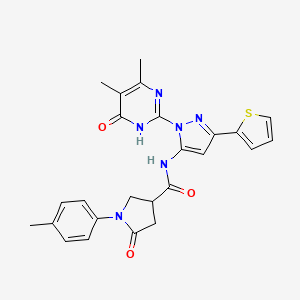

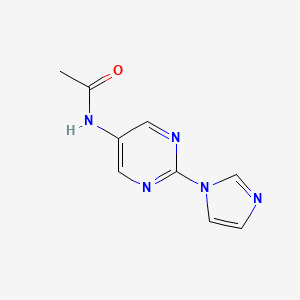

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer potential properties and activities.

Synthesis Analysis

The synthesis of related antipyrine derivatives, as described in the first paper, involves the formation of compounds with good yields and spectroscopic characterization. The compounds synthesized, such as 2-bromo and 2-chloro derivatives, are isostructural and crystallize in the monoclinic P21/c space group, suggesting a methodical approach to synthesis that could be applicable to the compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using X-ray diffraction and compared with structures optimized using Density Functional Theory (DFT) calculations. The consistency between the experimental and theoretical data suggests that the molecular structure of the compound could also be elucidated using similar methods .

Chemical Reactions Analysis

The papers describe various chemical reactions, including condensation, esterification, and cycloaddition, to synthesize a range of pyrazolopyrimidines derivatives. These reactions are crucial for creating the complex structures that are characteristic of these types of compounds and may be relevant to the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the provided papers are influenced by intermolecular interactions such as hydrogen bonds and π-interactions. Hirshfeld surface analysis and DFT calculations reveal that these interactions are energetically significant and contribute to the stability of the molecular assemblies. Such analyses could be applied to understand the properties of the compound .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Researchers have synthesized a novel series of pyrazolopyrimidine derivatives to evaluate their biological activities, particularly as anticancer and anti-inflammatory agents. These compounds were obtained through various synthetic routes, showcasing the versatility of pyrazolopyrimidine chemistry in generating biologically active molecules. The structure-activity relationship (SAR) analyses revealed insights into how different substituents on the pyrazolopyrimidine core influence biological activity. These findings underscore the potential of pyrazolopyrimidine derivatives in therapeutic applications, particularly in cancer and inflammation-related conditions (Rahmouni et al., 2016).

Heterocyclic Synthesis and Antimicrobial Activity

Another area of application is the synthesis of heterocyclic compounds incorporating the pyrazolopyrimidine moiety. These compounds have been synthesized and assessed for their antimicrobial activities. The process involved the reaction of specific intermediates to produce thio-substituted ethyl nicotinate derivatives, which were then cyclized to yield thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. Some of these newly synthesized compounds exhibited promising antimicrobial activities, highlighting their potential in addressing microbial resistance (Gad-Elkareem et al., 2011).

Anticancer Properties

The exploration of pyrazolopyrimidine derivatives in anticancer research has also been notable. Specific derivatives have been synthesized and their cytotoxic effects against various cancer cell lines evaluated. This research contributes to the ongoing search for more effective and selective anticancer agents. The study of these compounds' anticancer properties could lead to the development of new therapeutic options for cancer treatment, underscoring the importance of pyrazolopyrimidine derivatives in medicinal chemistry (Abdellatif et al., 2014).

Propriétés

IUPAC Name |

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O3S/c1-14-6-8-18(9-7-14)30-13-17(11-22(30)32)24(34)27-21-12-19(20-5-4-10-35-20)29-31(21)25-26-16(3)15(2)23(33)28-25/h4-10,12,17H,11,13H2,1-3H3,(H,27,34)(H,26,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYUEQNVWIUPGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=NN3C4=NC(=C(C(=O)N4)C)C)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B3014474.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3014476.png)

![N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014479.png)

![3-(methylamino)-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B3014480.png)

![3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B3014481.png)

![6-(3,4-Dimethoxyphenyl)-3-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B3014482.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3014486.png)

![1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B3014490.png)

![[(3S,4R)-4-(1-Propan-2-ylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/no-structure.png)

![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-methylaniline](/img/structure/B3014494.png)